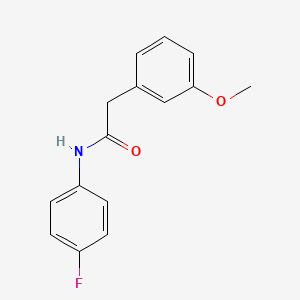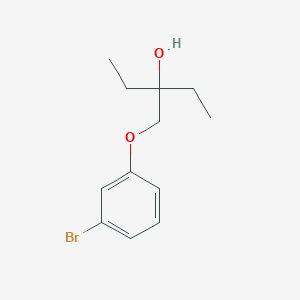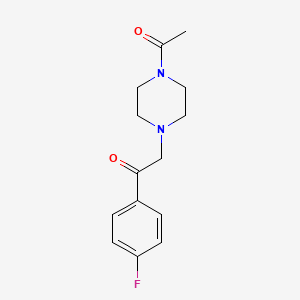
2-(4-Acetylpiperazin-1-yl)-1-(4-fluorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Acetylpiperazin-1-yl)-1-(4-fluorophenyl)ethanone is a synthetic organic compound that features a piperazine ring substituted with an acetyl group and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylpiperazin-1-yl)-1-(4-fluorophenyl)ethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Acetylation: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride under basic conditions.
Introduction of the Fluorophenyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand Design: Explored as a ligand in coordination chemistry.
Biology
Biological Probes: Utilized in the design of probes for biological studies.
Medicine
Pharmaceuticals: Investigated for potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry
Material Science:
Mécanisme D'action
The mechanism of action of 2-(4-Acetylpiperazin-1-yl)-1-(4-fluorophenyl)ethanone would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, enzyme inhibition, or receptor activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methylpiperazin-1-yl)-1-(4-fluorophenyl)ethan-1-one: Similar structure but with a methyl group instead of an acetyl group.
2-(4-Acetylpiperazin-1-yl)-1-(4-chlorophenyl)ethan-1-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
2-(4-Acetylpiperazin-1-yl)-1-(4-fluorophenyl)ethanone is unique due to the presence of both the acetyl and fluorophenyl groups, which can impart distinct chemical and biological properties. The fluorine atom, in particular, can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.
Propriétés
Formule moléculaire |
C14H17FN2O2 |
|---|---|
Poids moléculaire |
264.29 g/mol |
Nom IUPAC |
2-(4-acetylpiperazin-1-yl)-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C14H17FN2O2/c1-11(18)17-8-6-16(7-9-17)10-14(19)12-2-4-13(15)5-3-12/h2-5H,6-10H2,1H3 |
Clé InChI |
KYZSYVPAWAANOL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCN(CC1)CC(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Dimethylaminobenzo[b]thiophene](/img/structure/B8462990.png)
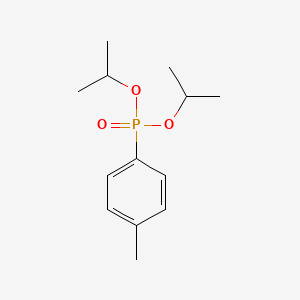
![N-{4-[(Methylsulfanyl)methoxy]-2-nitrophenyl}acetamide](/img/structure/B8462996.png)
![5-Bromo-4'-methoxy-3H-spiro[benzofuran-2,1'-cyclohexan]-3-one](/img/structure/B8463016.png)
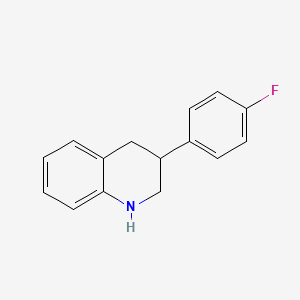


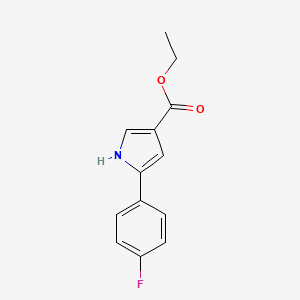
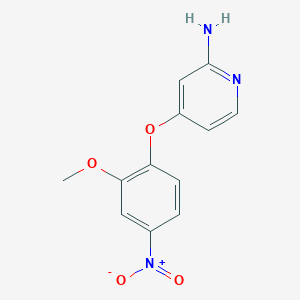
![1-[(2-Ethylhexyl)oxy]-4-nitrobenzene](/img/structure/B8463074.png)


